Methyl 4-fluorothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C6H5FO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorine atom at the 4-position and a methyl ester group at the 2-position of the thiophene ring.
Mechanism of Action
Target of Action
Methyl 4-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO2S The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and to be bbb permeant . . These properties suggest that the compound could have good bioavailability. More detailed pharmacokinetic studies are needed to confirm these predictions.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluorothiophene-2-carboxylate typically involves the fluorination of thiophene derivatives followed by esterification. One common method includes the reaction of 4-fluorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-fluorothiophene-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate: Similar in structure but with a phenyl group at the 4-position instead of a fluorine atom.
Methyl 4-chlorothiophene-2-carboxylate: Contains a chlorine atom instead of fluorine at the 4-position.
Methyl 4-bromothiophene-2-carboxylate: Contains a bromine atom instead of fluorine at the 4-position.
Uniqueness
Methyl 4-fluorothiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for pharmaceutical applications . Additionally, the specific positioning of the fluorine atom in the thiophene ring can affect the compound’s electronic properties, making it valuable for materials science applications .
Properties
IUPAC Name |
methyl 4-fluorothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDIKAOOGCLKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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